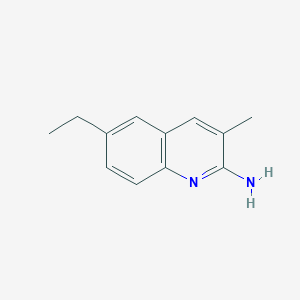

2-Amino-6-ethyl-3-methylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

6-ethyl-3-methylquinolin-2-amine |

InChI |

InChI=1S/C12H14N2/c1-3-9-4-5-11-10(7-9)6-8(2)12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14) |

InChI Key |

COPGYNHTOKQERN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C(=C2)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 6 Ethyl 3 Methylquinoline

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 2-Amino-6-ethyl-3-methylquinoline reveals several potential bond disconnections, leading to a variety of plausible starting materials. The most common strategies for quinoline (B57606) synthesis involve the formation of the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. Key disconnections can be made at the N1-C2 and C3-C4 bonds, or the C2-N1 and C8a-C4a bonds, which correspond to the logic of the most prevalent classical quinoline syntheses.

Primary Disconnections and Corresponding Precursors:

| Disconnection Approach | Key Precursors | Corresponding Synthesis |

| Friedländer Annulation | 2-Amino-5-ethylacetophenone and a derivative of 2-aminopropionitrile or α-aminopropionaldehyde. | Modified Friedländer Synthesis |

| Combes Synthesis | 4-Ethylaniline (B1216643) and a β-diketone such as 2-methyl-1,3-butanedione. | Combes Synthesis |

| Skraup-Doebner-Miller | 4-Ethylaniline and an α,β-unsaturated aldehyde or ketone like crotonaldehyde. | Skraup-Doebner-Miller Pathway |

| Pfitzinger Synthesis | 5-Ethylisatin and propionaldehyde (B47417) or acetone. | Pfitzinger Synthesis |

These precursors represent the fundamental building blocks for the construction of the this compound scaffold. The choice of a specific synthetic route will depend on the availability and reactivity of these precursors, as well as the desired efficiency and regioselectivity of the reaction.

Exploration of Classical Quinoline Synthesis Protocols for Adaptation

The synthesis of this compound can be envisioned through the adaptation of several classical named reactions for quinoline synthesis.

Modified Friedländer Annulation Approaches

The Friedländer synthesis is a powerful method for quinoline formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. frontiersin.orgnih.gov For the synthesis of this compound, a modification of the standard Friedländer approach is necessary, as the 2-amino group is a substituent on the newly formed ring.

A plausible route would involve the reaction of a 2-aminoaryl ketone with a reagent that provides the C2-N and C3 atoms. One such approach could utilize a 2-aminobenzonitrile (B23959) derivative. For instance, the reaction of 2-amino-5-ethylacetophenone with a protected form of α-aminopropionitrile could yield the target molecule after cyclization and deprotection. The reaction is typically catalyzed by an acid or a base. frontiersin.org

Proposed Precursors for Modified Friedländer Synthesis:

| 2-Aminoaryl Ketone | Methylene (B1212753) Compound |

| 2-Amino-5-ethylacetophenone | N-protected-α-aminopropionitrile |

| 2-Amino-5-ethylacetophenone | α-Aminopropionaldehyde diethyl acetal |

Adaptations of Skraup-Doebner-Miller Pathways

The Skraup-Doebner-Miller reaction and its variations are cornerstone methods for quinoline synthesis, typically involving the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds. iipseries.org To synthesize this compound, one could theoretically start with 4-ethylaniline. However, the standard Skraup-Doebner-Miller reaction using glycerol (B35011) or α,β-unsaturated aldehydes typically leads to quinolines without a 2-amino substituent.

A potential adaptation would involve a multi-component reaction. For instance, the reaction of 4-ethylaniline, an aldehyde, and a source for the C2-amino group could be explored. The Doebner-von Miller variation, which uses α,β-unsaturated aldehydes or ketones, could potentially be adapted by using a suitably substituted enamine or imine. iipseries.org

Gould-Jacobs and Conrad-Limpach Analogues

The Gould-Jacobs and Conrad-Limpach syntheses are classical methods that typically yield hydroxyquinolines. The Gould-Jacobs reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by cyclization. The Conrad-Limpach synthesis utilizes the reaction of an aniline with a β-ketoester.

To adapt these methods for the synthesis of a 2-aminoquinoline (B145021), the starting materials would need to be modified significantly. For a Gould-Jacobs approach, one might envision a reaction of 4-ethylaniline with a derivative of cyanomalonaldehyde. Similarly, a Conrad-Limpach-like condensation of 4-ethylaniline with a β-keto nitrile, such as α-cyanoacetone, could theoretically lead to a 4-hydroxy-2-aminoquinoline intermediate, which would then require further modification to remove the hydroxyl group. These adaptations, while theoretically plausible, are not straightforward and may require extensive optimization.

Pfitzinger and Combes Synthesis Derivatives

The Combes synthesis involves the acid-catalyzed cyclization of an enamine formed from an aniline and a β-diketone. wikipedia.org A direct application to form this compound is challenging due to the need for a pre-installed amino group at the 2-position. A potential, albeit indirect, approach could involve using a protected 4-ethylaniline derivative and a β-diketone that allows for later introduction of the amino group. The regioselectivity of the Combes reaction is influenced by both steric and electronic effects of the substituents on the aniline and the diketone, which would need to be carefully considered. wikipedia.org

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry offers a range of advanced and catalytic methods that could be applied to the synthesis of this compound, often providing milder reaction conditions and improved efficiency.

Recent advancements in quinoline synthesis have focused on the use of transition metal catalysts, such as palladium, copper, and gold, to facilitate C-H activation and cross-coupling reactions. frontiersin.orgnih.gov For example, a palladium-catalyzed dehydrogenative aromatization of a 2,3-dihydroquinolin-4(1H)-one with an amine source could be a potential route. nih.gov

Furthermore, microwave-assisted organic synthesis has been shown to accelerate many classical reactions, including the Pfitzinger and Combes syntheses, often leading to higher yields and shorter reaction times. jptcp.com The use of solid-supported reagents and catalysts can also simplify product purification and make the process more environmentally friendly.

Catalytic approaches involving multicomponent reactions are particularly attractive for their atom economy and ability to construct complex molecules in a single step. A three-component reaction of a substituted aniline, an aldehyde, and a nitrile could potentially be developed to afford the target 2-aminoquinoline derivative.

Transition Metal-Catalyzed Cyclization and Annulation Reactions (e.g., Cu, Ag, Ni, Pd)

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of heterocyclic systems like quinolines. Catalysts based on copper (Cu), palladium (Pd), nickel (Ni), and silver (Ag) are frequently employed to facilitate the key bond-forming steps in quinoline synthesis, such as C-N and C-C bond formation through cyclization and annulation reactions.

These reactions often proceed through mechanisms involving oxidative addition, reductive elimination, and migratory insertion. For instance, a palladium catalyst can be used in amination reactions to install the amino group onto the quinoline precursor. beilstein-journals.org Copper catalysts are particularly versatile and have been reported to promote the oxidative cyclization of starting materials like 2-styrylanilines to yield the quinoline core. acs.orgnih.gov A notable example is the use of copper(II) chloride (CuCl₂·2H₂O) in oxidative cyclization processes. nih.gov Furthermore, specific syntheses of related aminoquinolines have utilized copper acetylacetonate (B107027) as a catalyst to facilitate the amination of a bromoquinoline, demonstrating a direct route to the aminopyridine portion of the target molecule. google.com

The choice of metal, ligand, and reaction conditions is critical for controlling the regioselectivity and efficiency of the synthesis, ensuring the formation of the desired 2-amino-6-ethyl-3-methyl substitution pattern. mdpi.com

Table 1: Examples of Transition Metal Catalysts in Quinoline Synthesis

| Catalyst System | Reactant Type(s) | Reaction Type | General Outcome | Reference(s) |

|---|---|---|---|---|

| Copper Triflate (Cu(OTf)₂) | Not specified | Cycloaddition | Single-step quinoline synthesis | nih.gov |

| Copper(II) Acetate (Cu(OAc)₂) | 2-Aminoquinolines, Arylboronic acids | C-N Bond Formation | Synthesis of fused quinoline systems | beilstein-journals.org |

| Pd₂(dba)₃ / XantPhos | Aryl Halide, Aniline | C-N Amination | Formation of N-aryl amines | beilstein-journals.org |

| Copper(II) Chloride (CuCl₂·2H₂O) | 2-Styrylanilines | Oxidative Cyclization | Formation of quinoline core | acs.orgnih.gov |

Photoredox Catalysis and Light-Mediated Synthesis

Photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, utilizing visible light to drive chemical reactions. nih.gov This methodology often employs photosensitizers, such as ruthenium (Ru) or iridium (Ir) complexes, which, upon light absorption, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.govbeilstein-journals.org

In the context of quinoline synthesis, photoredox catalysis can be applied to facilitate cyclization and C-H functionalization steps under mild conditions. For example, a light-mediated process can generate a radical on a precursor molecule, which then undergoes an intramolecular cyclization to form the heterocyclic ring. organic-chemistry.org The mechanism typically involves the excited photocatalyst being quenched by a reactant, leading to the formation of a radical cation or anion that propagates the reaction. organic-chemistry.org Acridinium-based organic dyes are also effective photocatalysts for reactions such as arene aminations. beilstein-journals.org While direct synthesis of this compound using this method is not explicitly detailed, the principles are applicable. A potential pathway involves the cyclization of an N-arylamine precursor, a reaction type that has been successfully mediated by ruthenium photocatalysts under blue light irradiation for similar heterocyclic systems. organic-chemistry.org

Table 2: Common Components in Photoredox Catalytic Systems

| Component | Example(s) | Function | Reference(s) |

|---|---|---|---|

| Photocatalyst | Ru(bpy)₃Cl₂, Acridinium salts | Absorbs light, initiates electron transfer | nih.govbeilstein-journals.org |

| Light Source | Blue LEDs | Provides energy to excite the photocatalyst | organic-chemistry.org |

| Sacrificial Electron Donor/Acceptor | Triphenylphosphine, Hünig's base | Regenerates the photocatalyst's ground state | organic-chemistry.org |

Multi-Component Reactions for Quinoline Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.net These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. Several classic named reactions for quinoline synthesis, such as the Doebner-von Miller and Friedländer syntheses, are examples of MCRs. researchgate.net

The Friedländer annulation, for instance, typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or β-ketoester). A plausible MCR route to this compound could involve the reaction of 2,4-diamino-5-ethylbenzaldehyde with propionaldehyde. Similarly, the Doebner-von Miller reaction utilizes anilines and α,β-unsaturated carbonyl compounds. nih.govresearchgate.net The use of MCRs streamlines the synthesis process, avoiding the need to isolate intermediates and often leading to high yields of complex products in a single step. researchgate.net

Table 3: Illustrative Multi-Component Approach for Quinoline Synthesis

| Reaction Name | Component A | Component B | Component C | General Product | Reference(s) |

|---|---|---|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl Ketone/Aldehyde | Active Methylene Compound | N/A | Substituted Quinoline | researchgate.net |

| Doebner-von Miller Reaction | Aniline | α,β-Unsaturated Aldehyde/Ketone | (Often a second aniline molecule) | Substituted Quinoline | nih.govresearchgate.net |

C-H Functionalization Strategies for Regioselective Synthesis

Direct C-H functionalization has become a transformative approach in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds by activating otherwise inert C-H bonds. researchgate.net This strategy is highly atom-economical and avoids the need for pre-functionalized starting materials. For the synthesis of a specifically substituted molecule like this compound, regioselective C-H functionalization is paramount.

Transition-metal catalysts (e.g., Pd, Rh, Cu) are often used to achieve high regioselectivity, frequently with the aid of a directing group on the substrate that positions the metal catalyst near the target C-H bond. mdpi.comresearchgate.net This approach can be used to build the quinoline ring with the desired substitution pattern from simpler precursors. For example, a directing group on an aniline derivative could guide the ortho-alkenylation, followed by cyclization. Alternatively, functionalization can be performed on a pre-formed quinoline ring, though controlling the position can be challenging. acs.org Research has focused extensively on activating C(sp²)-H bonds on the quinoline core and C(sp³)-H bonds of alkyl substituents, such as the methyl group at the 8-position of 8-methylquinoline. nih.govresearchgate.net

Table 4: C-H Functionalization Strategies for Quinolines

| Catalyst/Reagent | Target Bond | Strategy | Benefit | Reference(s) |

|---|---|---|---|---|

| Rhodium (Rh) complexes | C(sp²)-H | Directing-group assisted arylation | High regioselectivity for specific positions | mdpi.comresearchgate.net |

| Palladium (Pd) complexes | C(sp²)-H | Oxidative cross-coupling | Functionalization at C2 position | mdpi.com |

Microwave-Assisted and Solvent-Free Methodologies

In the pursuit of green and efficient chemistry, microwave-assisted synthesis has become a valuable tool. By using microwave irradiation to heat reactions, chemists can often achieve dramatic reductions in reaction times, sometimes from hours to minutes, along with increased product yields and purity. nih.govresearchgate.net This rapid, uniform heating is a significant advantage over conventional heating methods. nih.gov

This technique has been successfully applied to the synthesis of a wide range of heterocyclic compounds. researchgate.net For example, the synthesis of substituted pyridines, which form part of the quinoline structure, has been accomplished in 5-7 minutes under microwave irradiation, compared to 5-6 hours with conventional heating. researchgate.net A potential synthesis of this compound could adapt a traditional method, like the Friedländer condensation, to microwave conditions.

Solvent-free, or solid-state, reactions represent another green chemistry approach. By eliminating the solvent, these methods reduce waste and can sometimes enhance reaction rates. A metal-free, oxidant-free, and solvent-free method has been reported for the synthesis of 2-sulfonylquinolines, demonstrating the feasibility of this approach for quinoline derivatives. nih.gov

Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Comparison | Reference(s) |

|---|---|---|---|---|

| Synthesis of Substituted Pyridines | 5-6 hours | 5-7 minutes | Microwave often provides higher yields | researchgate.net |

| Synthesis of Coumarin-based Triazoles | 5-8 hours | 15-25 minutes | Good yields (80-90%) with microwave | nih.gov |

Oxidative Annulation and Dehydrogenation Approaches

Oxidative annulation is a powerful strategy for constructing cyclic systems where the final ring-closing step is coupled with an oxidation event. This oxidation, often a dehydrogenation, serves as the thermodynamic driving force for the reaction, leading to the formation of a stable aromatic ring system like quinoline.

A common approach involves the cyclization of a precursor such as a substituted 2-styrylaniline. In this method, an oxidant is used to facilitate the intramolecular cyclization and subsequent aromatization to the quinoline core. acs.org For example, CuCl₂ has been employed as a catalyst and oxidant in the oxidative cyclization of 2-styrylanilines to generate quinolines. nih.gov Many classical quinoline syntheses, including the Skraup and Doebner-von Miller reactions, inherently rely on an oxidant (such as nitrobenzene (B124822) or arsenic acid in historical procedures) to convert the initially formed dihydroquinoline intermediate into the final aromatic quinoline product. researchgate.net Modern methods may use molecular oxygen or other milder oxidants, often in conjunction with a catalyst. beilstein-journals.org

Table 6: Examples of Oxidants in Quinoline Synthesis

| Oxidant | Catalytic System | Reaction Type | Role of Oxidant | Reference(s) |

|---|---|---|---|---|

| Copper(II) Chloride (CuCl₂) | Self-catalyzed | Oxidative Cyclization | Facilitates C-N bond formation and aromatization | nih.gov |

| Molecular Oxygen (O₂) | Photoredox Catalyst | C-H Amination | Regenerates the catalyst; terminal oxidant | beilstein-journals.org |

| Ammonium Persulfate ((NH₄)₂S₂O₈) | Photoredox Catalyst | Aryl Carboxylation | Acts as a cost-efficient, strong oxidant | beilstein-journals.org |

Carbocatalytic Methods in Quinoline Formation

The field of carbocatalysis, and more broadly metal-free catalysis, seeks to replace potentially toxic or expensive metal catalysts with organic molecules or carbon-based materials. This approach aligns with the principles of sustainable chemistry. For quinoline synthesis, this involves using organocatalysts or simple reagents to promote the key cyclization and functionalization steps.

A notable metal-free strategy for synthesizing quinoline derivatives involves the reaction of 2-styrylanilines with 2-methylquinolines. acs.orgnih.gov This method uses iodine (I₂) and tert-butyl hydroperoxide (TBHP) to achieve a tandem functionalization of the C(sp³)–H bond and subsequent cyclization, completely avoiding the use of transition metals. acs.org The reaction is believed to proceed through radical intermediates, with control experiments showing that radical scavengers inhibit the reaction. acs.org In other systems, simple organic molecules like L-proline, an amino acid, have been shown to effectively catalyze multi-component reactions that produce complex quinolone scaffolds, demonstrating the power of organocatalysis in heterocyclic synthesis. researchgate.net

Table 7: Metal-Free Reagents for Quinoline Synthesis

| Reagent(s) | Reactant Types | Reaction Type | Advantage | Reference(s) |

|---|---|---|---|---|

| Iodine (I₂) / TBHP | 2-Styrylanilines, 2-Methylquinolines | C(sp³)-H Functionalization / Cyclization | Avoids transition metals; good functional group tolerance | acs.orgnih.gov |

| L-Proline | 2-Chloroquinoline-3-carbaldehydes, Aminouracils | Multi-component Reaction | Metal-free organocatalysis; easy purification | researchgate.net |

Optimization of Reaction Conditions and Yields

The synthesis of quinoline derivatives often relies on classical methods such as the Friedländer, Skraup, or Doebner-von Miller reactions. For a polysubstituted quinoline like this compound, the Friedländer synthesis would be a common approach. This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Optimization of such a synthesis would involve a systematic variation of several key parameters to maximize the yield and purity of the final product. These parameters typically include:

Catalyst: The choice and loading of an acid or base catalyst are crucial. Lewis acids like zinc chloride, iron(III) chloride, or more advanced catalysts such as metal-organic frameworks (MOFs) could be employed to facilitate the cyclization. ias.ac.in The efficiency of different catalysts would be compared to identify the most effective one.

Solvent: The reaction could be tested in various solvents, ranging from polar protic (e.g., ethanol, acetic acid) to polar aprotic (e.g., DMF, DMSO), or even under solvent-free conditions, which is often a more environmentally friendly option. nih.gov

Temperature: The reaction temperature would be optimized to ensure a reasonable reaction rate without promoting the formation of side products. This often involves running the reaction at different temperatures and monitoring the progress by techniques like TLC or HPLC.

Reaction Time: The duration of the reaction is another critical factor. The reaction would be monitored over time to determine the point at which the maximum yield is achieved before significant decomposition or side reactions occur.

The results of these optimization studies would typically be presented in a tabular format, as shown in the hypothetical table below, to clearly illustrate the effect of each parameter on the reaction yield.

Table 1: Hypothetical Optimization of the Synthesis of this compound

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | ZnCl₂ (10) | Ethanol | 80 | 12 | 45 |

| 2 | FeCl₃ (10) | Ethanol | 80 | 12 | 55 |

| 3 | MIL-53(Al) (5 wt%) | Toluene | 100 | 8 | 70 |

| 4 | MIL-53(Al) (5 wt%) | Solvent-free | 100 | 6 | 85 |

| 5 | MIL-53(Al) (2.5 wt%) | Solvent-free | 100 | 6 | 78 |

This table is a hypothetical representation and is not based on actual experimental data for the specified compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinolines is a significant area of research aimed at reducing the environmental impact of chemical processes. researchgate.netacs.orgnih.gov For the synthesis of this compound, several green strategies could be implemented:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or glycerol, or performing the reaction under solvent-free conditions, would be a primary consideration. researchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.nettandfonline.com

Atom Economy: Designing a synthetic route that maximizes the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. Multicomponent reactions, where three or more reactants are combined in a single step, are often highly atom-economical. acs.org

Use of Recyclable Catalysts: The use of heterogeneous catalysts, such as nanocatalysts or solid-supported catalysts, is a key green approach. nih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. nih.gov

Table 2: Potential Green Chemistry Approaches for this compound Synthesis

| Green Chemistry Principle | Potential Application |

|---|---|

| Alternative Solvents | Use of water or solvent-free conditions. |

| Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis. |

| Atom Economy | Development of a one-pot, multicomponent reaction. |

| Renewable Feedstocks | Use of starting materials derived from biomass, if possible. |

This table outlines potential green chemistry strategies and is not based on specific published research for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Scientific Data Unattainable for 2-Amino-6-ethyl-3-methylquinoline

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific experimental data for the chemical compound this compound. Despite extensive searches for its advanced spectroscopic and structural properties, no dedicated studies detailing its electronic absorption, photoluminescence, or solid-state crystal structure could be located.

While research exists for structurally related quinoline (B57606) derivatives, the unique substitution pattern of an amino group at the 2-position, an ethyl group at the 6-position, and a methyl group at the 3-position defines a specific molecule for which dedicated characterization is not publicly available. Extrapolating data from similar but distinct molecules would be scientifically unsound and would not accurately represent the physicochemical properties of this compound.

Therefore, the generation of a scientifically accurate article focusing on the advanced spectroscopic and structural elucidation of this compound is not possible at this time due to the absence of the required primary research findings.

No Publicly Available Research Data for Computational Analysis of this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there are no publicly available computational chemistry and theoretical investigation studies specifically focused on the chemical compound this compound. The detailed analyses requested, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, reactivity descriptors, Natural Bond Orbital (NBO) analysis, and simulation of spectroscopic parameters, have not been published in the scientific literature for this particular molecule.

The stringent requirement to focus solely on this compound and the explicit exclusion of data from analogous compounds prevents the generation of the requested article. Scientific accuracy and adherence to the provided outline cannot be maintained without specific research findings for this compound.

Therefore, the detailed sections and subsections on the computational and theoretical investigations of this compound cannot be provided at this time due to the absence of foundational research data.

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Ethyl 3 Methylquinoline

Simulation of Spectroscopic Parameters

Predicted FT-IR, Raman, and UV-Vis Spectra4.2.2. Computed NMR Chemical Shifts (e.g., GIAO Method)4.2.3. Correlation of Theoretical and Experimental Spectroscopic Data4.3. Mechanistic Studies through Computational Modeling (Reaction Pathways, Transition States)4.4. Quantitative Structure-Property/Application Relationship (QSPR/QSAR) Modeling for Non-Biological Utilities

Without foundational research on the computational characteristics of 2-Amino-6-ethyl-3-methylquinoline, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further experimental and computational research is needed to elucidate the properties of this specific chemical compound.

Compound List

As no specific data could be presented, a table of mentioned compounds is not applicable.

Exploration of Non Biological Applications for 2 Amino 6 Ethyl 3 Methylquinoline

Applications in Materials Science

The inherent properties of the quinoline (B57606) ring system, such as thermal stability, electron-transporting capability, and the ease of structural modification, position quinoline derivatives as highly desirable candidates for optoelectronic applications. evitachem.com The specific substitutions on 2-Amino-6-ethyl-3-methylquinoline further modulate these properties, opening avenues for its use in a range of advanced materials.

Development as Optoelectronic Materials

While direct studies on this compound for optoelectronic materials are not extensively documented, research on its derivatives, particularly pyrano[3,2-c]quinolines, highlights the potential of this structural motif. These derivatives are synthesized from precursors that share the core structure of our target compound. The resulting materials are investigated for their utility in devices such as UV optical modulators and UV photodiodes. evitachem.com The key to their function lies in their electronic properties, which can be fine-tuned through chemical modification of the quinoline backbone.

Potential as Organic Semiconductor Components

The electron-withdrawing nature of the quinoline core plays a significant role in its electron-transporting capabilities, a crucial characteristic for organic semiconductors. evitachem.com Derivatives of this compound have been explored as components in organic thin-film transistors (OTFTs). evitachem.com The performance of these materials is dictated by factors such as their molecular packing in the solid state and their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can be tailored by altering the substituents on the quinoline ring.

Utility in Luminescent Systems and Dyes

This compound is utilized as an intermediate in the production of various dyes. evitachem.com The extended π-conjugated system of the quinoline ring often imparts fluorescent properties to its derivatives. Research has shown that novel fluorescent dyes based on related quinoline structures, such as ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, exhibit high potential for application in liquid crystal displays due to their excellent orientation parameters. nih.gov Furthermore, the luminescence of quinoline derivatives can be enhanced when they form complexes with rare-earth metals like Europium(III), making them promising candidates for luminescent materials.

Integration into Polymer Chemistry or Electronic Materials

The integration of quinoline derivatives into polymers can lead to materials with enhanced thermal, mechanical, and electronic properties. While specific research on the polymerization of this compound is limited, the amino group present in the molecule provides a reactive site for potential incorporation into polymer chains, either as a monomer or as a functional pendant group. The development of conductive polymers is an active area of research, and the incorporation of quinoline moieties could lead to novel materials for electronic applications.

Investigation for Organic Photovoltaic Applications

Quinoline derivatives have gained significant attention for their use in third-generation photovoltaics, particularly in dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.gov The function of these derivatives is often to act as a component of the light-harvesting dye or as part of the electron-transporting layer.

Research on pyrano[3,2-c]quinoline derivatives, which can be synthesized from precursors structurally related to this compound, has demonstrated their potential in organic-inorganic photodiodes. evitachem.com These studies focus on the fabrication and characterization of heterojunction diodes and the analysis of their photovoltaic properties under illumination.

Role in Catalysis and Asymmetric Synthesis

The nitrogen atom in the quinoline ring and the exocyclic amino group in this compound can act as coordination sites for metal ions. This property opens up the possibility of using this compound and its derivatives as ligands in catalysis.

Recent studies have shown that complexes of various quinoline derivatives with copper(II) salts exhibit catalytic activity in the oxidation of catechol to o-quinone. nih.gov The efficiency of these catalysts is influenced by the specific substituents on the quinoline ring and the nature of the counter-ion from the copper salt. This suggests that this compound could potentially form catalytically active complexes.

While the direct application of this compound in asymmetric synthesis has not been reported, the broader field of asymmetric catalysis often employs chiral ligands to induce stereoselectivity in chemical reactions. The quinoline scaffold can be modified to create chiral environments around a metal center. Although this area is still developing for this specific compound, its potential as a precursor for chiral ligands remains a possibility for future research.

Ligand Design for Metal-Catalyzed Reactions

The nitrogen atoms within the quinoline ring system and the exocyclic amino group of this compound provide excellent coordination sites for metal ions, making it a valuable ligand in transition metal catalysis. The design of ligands is crucial for controlling the reactivity and selectivity of metal-catalyzed reactions. Quinoline derivatives, in general, are significant in coordination chemistry and can act as ligands. evitachem.com The presence of the amino group enhances the electron-donating ability of the ligand, which can influence the electronic properties of the metal center and, consequently, the catalytic activity.

Research into related quinoline structures demonstrates their effectiveness. For instance, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes for asymmetric transfer hydrogenation. mdpi.com While this specific example does not involve this compound directly, it highlights the potential of aminoquinoline scaffolds in creating effective chiral catalysts. The development of novel chiral catalysts is an active area of research, with the aim of finding alternatives to well-established systems. mdpi.com The steric and electronic properties of the substituents on the quinoline ring, such as the ethyl and methyl groups in this compound, can be fine-tuned to optimize the performance of the resulting metal catalyst for specific organic transformations. The interaction between the quinoline nitrogen and a metal, such as palladium, can facilitate one-pot cross-coupling and C-H functionalization reactions. acs.org

Organocatalytic Applications

Beyond its role as a ligand in metal-based catalysis, the unique structural and electronic properties of this compound lend themselves to applications in organocatalysis. Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for a metal center. The amino group of this compound can act as a Brønsted base or a hydrogen bond donor, which are key functionalities in many organocatalytic transformations.

For example, the amino group can activate substrates through hydrogen bonding or deprotonation, facilitating subsequent reactions. While specific studies focusing solely on this compound as an organocatalyst are not extensively documented, the broader class of amino-substituted heterocyclic compounds is known to participate in various organocatalytic processes. The versatility of related compounds as catalysts in various chemical reactions enhances their utility in organic synthesis and industrial processes. e3s-conferences.org The development of metal-free catalytic systems is a significant area of green chemistry, and molecules like this compound represent promising candidates for the design of new organocatalysts.

Efficacy as Corrosion Inhibitors

This compound possesses several features that make it a potentially effective corrosion inhibitor. The nitrogen atoms in the quinoline ring and the amino group can serve as active centers for adsorption onto the metal surface. The planar quinoline ring allows for a large surface coverage, while the alkyl substituents can enhance the hydrophobicity of the protective film, further preventing the ingress of corrosive species.

Studies on similar quinoline derivatives have demonstrated their efficacy. For instance, a study on 2-((6-Methyl-2-Ketoquinolin-3-yl)Methylene) Hydrazinecarbothioamide showed that it acts as an effective corrosion inhibitor for mild steel in hydrochloric acid, with the inhibition efficiency increasing with the concentration of the inhibitor. researchgate.net The adsorption of these molecules on the metal surface can occur through both physical and chemical interactions. researchgate.net While specific data for this compound is not provided in the search results, its structural similarity to known quinoline-based corrosion inhibitors suggests it would exhibit comparable or potentially enhanced performance due to the presence of the electron-donating amino and ethyl groups.

Table 1: Comparison of Inhibition Efficiencies for Various Heterocyclic Compounds

| Inhibitor | Concentration | Inhibition Efficiency (%) | Metal | Corrosive Medium |

| 2-((6-Methyl-2-Ketoquinolin-3-yl)Methylene) Hydrazinecarbothioamide | 0.005 M | Increases with concentration | Mild Steel | 1 M HCl |

| 2-Amino-6-methylbenzothiazole | 1, 3, and 5 mM | Not specified | Low Carbon Steel | HCl |

Note: This table is illustrative and based on data for structurally related compounds. Specific efficiency for this compound would require dedicated experimental studies.

Applications as Analytical Reagents or Sensor Components

The inherent properties of the quinoline nucleus, such as its fluorescence and ability to chelate metal ions, make its derivatives attractive for use as analytical reagents and in the development of chemical sensors. The amino and alkyl groups of this compound can modulate these properties, potentially leading to reagents with enhanced sensitivity and selectivity.

The amino group can be a site for derivatization, allowing the attachment of other functional groups to create more complex sensor molecules. For example, the reaction of the amino group could be used to link the quinoline moiety to a polymer backbone or another signaling unit. The quinoline ring itself often exhibits fluorescence, and changes in its emission properties upon binding to an analyte (such as a metal ion) can be used for quantitative detection. While direct applications of this compound as an analytical reagent are not detailed in the provided search results, the general utility of quinolines in this field is well-established.

Contributions to Specialty Chemicals and Agrochemicals (Non-Biological Function)

This compound serves as a valuable intermediate in the synthesis of a variety of specialty chemicals, including dyes and materials for organic electronics. evitachem.com The reactivity of the amino group and the quinoline ring allows for a wide range of chemical transformations, leading to more complex molecules with desired properties.

In the context of agrochemicals, quinoline derivatives are utilized, though often for their biological activity. evitachem.com However, the non-biological functions of such compounds in agrochemical formulations can include acting as stabilizers, adjuvants, or as part of a controlled-release system. The synthesis of various quinoline derivatives is a topic of significant interest, with numerous methods being developed to create substituted quinolines with diverse functionalities. rsc.org For example, multicomponent reactions catalyzed by silver triflate have been used to synthesize polysubstituted quinolines. rsc.org The development of efficient and environmentally friendly synthesis methods, such as microwave-assisted synthesis, is expanding the accessibility and application of quinoline derivatives. evitachem.com

Future Research Directions and Outlook

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future synthesis of 2-Amino-6-ethyl-3-methylquinoline will undoubtedly be guided by the principles of green chemistry, aiming for more sustainable and atom-economical processes. Traditional quinoline (B57606) syntheses, such as the Skraup, Doebner-von Miller, and Friedländer methods, often involve harsh conditions, hazardous reagents, and generate significant waste. rsc.orgacs.org Modern approaches are shifting towards more environmentally benign methodologies.

Recent advancements in the synthesis of quinoline derivatives have highlighted the potential of multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from multiple starting materials, thereby increasing efficiency and atom economy. nih.gov The use of nanocatalysts is another promising avenue, offering high catalytic activity, selectivity, and the potential for catalyst recycling. researchgate.net For instance, magnetic nanocatalysts could facilitate easy separation and reuse, contributing to a more sustainable process. rsc.org

Furthermore, alternative energy sources like microwave irradiation and ultrasound have been shown to accelerate reaction times, improve yields, and reduce energy consumption in quinoline synthesis. frontiersin.org The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, will also be crucial in minimizing solvent usage and purification steps. acs.org Future research should focus on adapting these green and atom-economical strategies for the specific synthesis of this compound, potentially from readily available and renewable starting materials. A plausible approach could involve a one-pot reaction catalyzed by a recyclable solid acid or a nanocatalyst under solvent-free or green solvent conditions.

Table 1: Comparison of Traditional and Modern Synthetic Approaches for Quinolines

| Feature | Traditional Syntheses (e.g., Skraup, Friedländer) | Modern Sustainable Syntheses |

| Reaction Conditions | Often harsh (high temperatures, strong acids) | Milder conditions, often at room or slightly elevated temperatures |

| Catalysts | Often stoichiometric or hazardous | Recyclable catalysts (e.g., nanocatalysts, solid acids) |

| Solvents | Often hazardous organic solvents | Green solvents (e.g., water, ionic liquids) or solvent-free conditions |

| Atom Economy | Can be low, with significant byproduct formation | High, especially in multicomponent and one-pot reactions |

| Energy Source | Conventional heating | Microwaves, ultrasound |

Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and improving yields. Advanced characterization techniques that allow for in-situ, real-time monitoring of reactions are pivotal in this regard.

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to track the formation and consumption of reactants, intermediates, and products throughout the course of a reaction. rsc.orgresearchgate.net This provides valuable kinetic and mechanistic data that is often missed with traditional offline analysis. For example, in-situ FTIR was used to investigate the reaction mechanism of aniline (B41778) and propanol (B110389) to form quinolines over zeolite catalysts, identifying key reaction intermediates. rsc.orgresearchgate.net

Other process analytical technologies (PAT) like Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for in-situ studies of quinoline synthesis. numberanalytics.com These techniques can provide detailed structural information about intermediates, helping to elucidate complex reaction pathways. The application of these advanced analytical methods will enable a more rational approach to the development of synthetic routes for this compound, moving beyond trial-and-error optimization.

Refinement of Theoretical Models for Predictive Capabilities

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reactivity, thereby guiding experimental work. For this compound, the refinement of theoretical models will be crucial for accelerating the discovery of its potential applications.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. rsc.orgrsc.orgarabjchem.orguantwerpen.be Such studies can provide insights into its reactivity, stability, and potential interaction with biological targets or other materials. arabjchem.orguantwerpen.be For instance, DFT has been used to study the structure-property relationships of various quinoline derivatives, correlating calculated parameters with experimentally observed activities. rsc.orgrsc.orgarabjchem.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are another powerful computational tool. researchgate.netmdpi.comnih.govnih.gov By establishing a mathematical relationship between the structural features of a series of compounds and their biological activity or physical properties, QSAR/QSPR models can be used to predict the properties of novel derivatives of this compound. mdpi.comnih.govnih.gov This predictive capability can significantly reduce the time and resources required for the synthesis and testing of new compounds, allowing for a more focused and efficient research and development process. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the steric and electronic requirements for a molecule to exhibit a particular activity. nih.govtandfonline.commdpi.com

Expansion into Novel Non-Biological Material and Chemical Technologies

While quinoline derivatives are well-known for their biological activities, there is a growing interest in their application in materials science and chemical technologies. Future research on this compound should explore its potential in these non-biological domains.

The extended π-conjugated system of the quinoline ring makes it an attractive building block for organic electronic materials. numberanalytics.comresearchgate.net Quinoline-based compounds have been investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comuconn.eduresearchgate.net The amino, ethyl, and methyl substituents on the this compound core can be strategically used to tune the electronic and photophysical properties of the molecule, such as its absorption and emission spectra, and charge transport characteristics. rsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can modify the HOMO and LUMO energy levels, which is crucial for designing efficient electronic devices. rsc.org

Furthermore, the amino group on the quinoline ring provides a handle for further functionalization, allowing for the incorporation of this molecule into larger polymeric structures or for its attachment to surfaces. This could lead to the development of novel functional materials with applications in sensing, catalysis, and smart materials. rsc.org

Design of Derivatives with Tunable Properties for Specific Applications

The true potential of this compound lies in its versatility as a scaffold for the design of new derivatives with tailored properties for specific applications. The existing amino, ethyl, and methyl groups provide a starting point for a wide range of chemical modifications.

The amino group at the 2-position is a particularly attractive site for derivatization. It can be acylated, alkylated, or used in coupling reactions to introduce a variety of functional groups. acs.orgnih.gov These modifications can be used to fine-tune the molecule's electronic properties, solubility, and steric profile. For example, the introduction of different substituents can alter the molecule's fluorescence properties, making it a candidate for use as a fluorescent probe or sensor. nih.gov

Structure-activity relationship (SAR) studies will be essential in guiding the design of new derivatives. acs.orgacs.orgnih.gov By systematically modifying the structure of this compound and evaluating the properties of the resulting compounds, it will be possible to develop a clear understanding of how different functional groups influence its behavior. This knowledge can then be used to rationally design new molecules with optimized properties for a given application, whether it be as a new pharmaceutical agent, a component of an electronic device, or a specialized chemical probe.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.